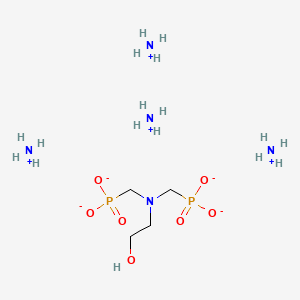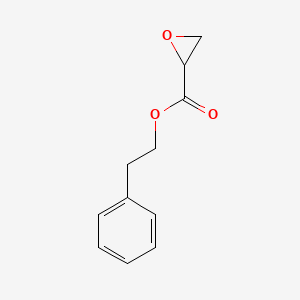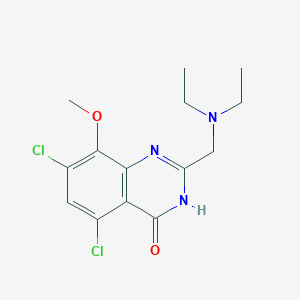
Medroxy Progesterone-d6 17-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medroxy Progesterone-d6 17-Acetate is a synthetic steroidal hormone and a deuterated analog of medroxyprogesterone acetate. It is commonly used in analytical research to facilitate the precise quantification of the non-deuterated compound in biological matrices . This compound is a stable isotope-labeled version of medroxyprogesterone acetate, which is widely used as a contraceptive agent and in hormone replacement therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Medroxy Progesterone-d6 17-Acetate involves the incorporation of deuterium atoms into the medroxyprogesterone acetate molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions often involve the use of methanol as a solvent and the preparation of stock solutions at specific concentrations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
Medroxy Progesterone-d6 17-Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Medroxy Progesterone-d6 17-Acetate has a wide range of scientific research applications, including:
Mechanism of Action
Medroxy Progesterone-d6 17-Acetate exerts its effects by mimicking the action of natural progesterone. It binds to progesterone receptors in target tissues, leading to the transformation of the endometrium from a proliferative to a secretory state . This mechanism is crucial for its use as a contraceptive agent and in hormone replacement therapy. The compound also shows affinity for androgen and glucocorticoid receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone Acetate: The non-deuterated version of Medroxy Progesterone-d6 17-Acetate, widely used in contraceptive and hormone replacement therapies.
Hydroxyprogesterone Caproate: Another synthetic progestin used in the prevention of preterm birth.
Chlormadinone Acetate: A synthetic progestin used in oral contraceptives.
Megestrol Acetate: A synthetic progestin used in the treatment of anorexia and cachexia.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise quantification and differentiation from the non-deuterated compound in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C24H34O4 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1/i1D3,3D3 |
InChI Key |
PSGAAPLEWMOORI-MXVDHLRLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)CC4)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
![3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B13788798.png)
![3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13788802.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)
![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)





![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)
![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)

